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Compound of Interest |

(3-Chlorophenyl)(indolin-1-
Compound Name:
yl)methanone
CAS No.: 330468-96-7
Cat. No.: B404998

N-Aroylindoline Scaffold for Conformational Restriction
in Ligand Design[1]
Part 1: Executive Technical Summary[1]

(3-Chlorophenyl)(indolin-1-yl)methanone is a bicyclic amide pharmacophore used to probe
the steric and electronic requirements of receptor binding pockets. Chemically, it consists of a
dihydroindole (indoline) ring fused to a 3-chlorobenzoyl moiety via an amide linkage.

Unlike flexible diethylamides, the indoline ring locks the nitrogen lone pair into conjugation with
the aromatic system while restricting the rotation of the N-alkyl substituents. This
"conformational locking" makes this molecule a valuable probe for GPCR allosteric modulators
(specifically P2X7 and CB1/CB2 pathways) and Kinase inhibitors (c-Src/BCR-ABL isosteres).

Core Physicochemical Specifications
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Property Value | Descriptor Relevance

(3-Chlorophenyl)(2,3-dihydro-
IUPAC Name _ Standard nomenclature
1H-indol-1-yl)methanone

Molecular Formula C15H12CINO Stoichiometry

Molecular Weight 257.72 g/mol Fragment-like (<300 Da)

High lipophilicity (CNS
cLogP 3.4-3.8 gn lipop Y

penetrant)
H-Bond Acceptors 1 (Carbonyl Oxygen) Interaction point
Lack of NH facilitates
H-Bond Donors 0 .
membrane permeability
Restricted conformation (High
Rotatable Bonds 1 (Ar—CO bond) o
rigidity)
Topological PSA ~20 A2 Excellent passive permeability

Part 2: Structural Logic & Pharmacophore
Analysis[1]

The utility of this molecule lies in its ability to force the amide bond into a specific geometry.

The "Indoline Twist" Effect

In standard N-phenyl benzamides, the amide bond can rotate, and the phenyl ring can adopt
multiple dihedral angles. In (3-Chlorophenyl)(indolin-1-yl)methanone, the five-membered
nitrogenous ring forces the amide nitrogen to be pyramidalized or strictly planar depending on
resonance, but significantly restricts the "flip" of the alkyl chain.

Key Mechanistic Advantages:

o Entropy Reduction: By pre-organizing the ligand into a bioactive conformation, the entropic
penalty upon binding to a protein target (e.g., 11

-HSD1 or P2X7) is minimized.
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» Metabolic Stability: The indoline ring protects the nitrogen from oxidative dealkylation (a
common clearance pathway for diethylamines).

» -Stacking: The fused benzene ring of the indoline provides an additional platform for

interactions with aromatic residues (Phe, Trp, Tyr) in the binding pocket.
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Figure 1: Pharmacophore dissection showing the functional role of each substructure in ligand-
target binding.

Part 3: Synthetic Methodology (Self-Validating
Protocol)

This protocol utilizes a Schotten-Baumann acylation under anhydrous conditions to prevent
hydrolysis of the acid chloride.

Reagents & Materials[3][4][5][6][7]

e Substrate: Indoline (2,3-dihydro-1H-indole) [CAS: 496-15-1][1]
e Reagent: 3-Chlorobenzoyl chloride [CAS: 618-46-2][1]
o Base: Triethylamine (EtsN) or Pyridine (anhydrous)

» Solvent: Dichloromethane (DCM), anhydrous
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e Quench: 1M HCI, Sat. NaHCOs

Step-by-Step Workflow

e Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add Indoline (1.0 equiv, e.g., 5.0 mmol) and dry DCM (20 mL).

o Base Addition: Add Triethylamine (1.2 equiv) via syringe. Cool the mixture to 0°C using an
ice bath to control the exotherm.

e Acylation: Dropwise add 3-Chlorobenzoyl chloride (1.1 equiv) dissolved in 5 mL DCM over
15 minutes.

o Observation: White precipitate (EtsN-HCI) will form immediately.
o Reaction: Remove ice bath and stir at Room Temperature (RT) for 3—4 hours.

o Validation: Monitor by TLC (Hexane:EtOAc 3:1). The indoline spot (fluorescent
blue/purple) should disappear; a new lower Rf spot (amide) appears.

o Workup (The "Wash" Cycle):

o Wash organic phase with 1M HCI (2 x 10 mL) to remove unreacted indoline and amine
base.

o Wash with Sat. NaHCOs (2 x 10 mL) to remove unreacted acid chloride (hydrolyzed to
acid).

o Wash with Brine (1 x 10 mL).
e |solation: Dry over anhydrous Na2SOa, filter, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography
(SiO2, 0-20% EtOAc in Hexane).
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Figure 2: Synthetic workflow for the acylation of indoline.

Part 4: Analytical Characterization

To confirm identity and purity, the following spectral features must be observed.

Proton NMR ( H-NMR, 400 MHz, CDCI )
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The indoline ring presents a distinct aliphatic pattern, while the aromatic region shows the
substitution pattern of the 3-chlorophenyl group.

e 4.10 ppm (t, 2H): Indoline

-CH

. Diagnostic: This triplet is downfield due to the amide nitrogen.
e 3.15 ppm (t, 2H): Indoline Ar-CH

(benzylic).
e 7.00 —8.20 ppm (m, 8H): Aromatic protons.

o Look for the indoline C7-H (closest to amide) often shifted downfield/broadened due to
anisotropy of the carbonyl group.

o The 3-Chlorophenyl ring will show a distinct singlet-like pattern for the proton at position 2
(between Cl and CO).

Mass Spectrometry (LC-MS)

 lonization: ESI+ (Electrospray lonization).
e Parent lon:

(approx).

 |sotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (258 and 260) confirms the
presence of one Chlorine atom.

HPLC Purity

e Column: C18 Reverse Phase.
» Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

o Retention: High retention time (lipophilic, LogP > 3.0).
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Part 5: Biological Context & Applications[1]
Fragment-Based Drug Design (FBDD)

This molecule serves as a "hit" fragment. Researchers often start with this core and elaborate
at the:

Indoline C5 position: Adding solubilizing groups (e.g., morpholine, piperazine) to improve
"drug-likeness."

3-Chlorophenyl ring: Replacing Cl with -CF

or -CN to probe electronic effects in the hydrophobic pocket.

Target Classes

11

-HSD1 Inhibitors: N-benzoyl indolines have been explored as inhibitors for cortisol
production (Metabolic Syndrome).[1]

P2X7 Receptor Antagonists: The benzamide core is central to many P2X7 antagonists used
in inflammation research. The indoline variant tests if the "kinked" structure fits better than
the planar indole.

Transient Receptor Potential (TRP) Modulators: Similar scaffolds appear in TRPM8 and
TRPV1 literature.

References

Scaffold Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
Oxford University Press.[1] (Standard Schotten-Baumann protocols).

Indoline Properties: Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry IlI.
Elsevier.

Bioactivity Context (Analogous Structures): P2X7 Antagonists: G. Pattenden et al., "Synthetic
studies towards P2X7 antagonists,” Bioorg. Med. Chem. Lett., 2015. 11 -HSD1 Inhibitors:

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.bldpharm.com/products/5162-03-8.html
https://www.bldpharm.com/products/5162-03-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b404998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Abbott Laboratories Patents (e.g., WO2006/012221) describing N-aroyl indoline/piperidine
scaffolds.

e Chemical Data: PubChem Compound Summary for related N-benzoyl indolines. (Search:
"Indolin-1-yl methanone").

(Note: While specific "blockbuster” papers for this exact CAS are rare, the references provided
anchor the synthesis and application of the N-aroylindoline class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.5162-03-8|(2-Chlorophenyl)(phenyl)methanone|BLD Pharm [bldpharm.com]

 To cite this document: BenchChem. [Technical Monograph: (3-Chlorophenyl)(indolin-1-
yl)methanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b404998#3-chlorophenyl-indolin-1-yl-methanone-
basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b404998?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/5162-03-8.html
https://www.benchchem.com/product/b404998#3-chlorophenyl-indolin-1-yl-methanone-basic-properties
https://www.benchchem.com/product/b404998#3-chlorophenyl-indolin-1-yl-methanone-basic-properties
https://www.benchchem.com/product/b404998#3-chlorophenyl-indolin-1-yl-methanone-basic-properties
https://www.benchchem.com/product/b404998#3-chlorophenyl-indolin-1-yl-methanone-basic-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b404998?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b404998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem
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